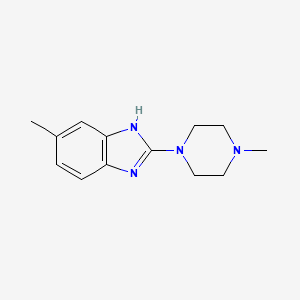
6-methyl-2-(4-methyl-1-piperazinyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-methyl-1-piperazinyl)-1H-benzimidazole is a N-arylpiperazine.
Scientific Research Applications
DNA Interaction and Cellular Staining
The synthetic dye Hoechst 33258, a close analog of 6-methyl-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This compound, belonging to the bis-benzimidazole family, has been extensively utilized as a fluorescent DNA stain in cellular biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation of plant chromosomes. Beyond staining, Hoechst derivatives also exhibit potential as radioprotectors and topoisomerase inhibitors, contributing to drug design and DNA binding studies (Issar & Kakkar, 2013).
Antifungal and Antihelminthic Applications
Benzimidazoles, including derivatives like 6-methyl-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, are pivotal in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mechanism of action, primarily as specific inhibitors of microtubule assembly by binding to tubulin, underscores their significance in antifungal and antihelminthic treatments. Research focusing on these applications has advanced our understanding of microtubule assembly and the molecular characterization of the benzimidazole binding site on tubulin molecules (Davidse, 1986).
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 6-methyl-2-(4-methyl-1-piperazinyl)-1H-benzimidazole. These derivatives have demonstrated broad biological activities, such as intercalation into DNA, functioning as alkylating agents, and inhibiting enzymes like topoisomerases and DHFR, which are critical for cancer cell proliferation. The structural versatility of benzimidazole derivatives allows for targeted drug design, offering a promising avenue for anticancer research and therapy development (Akhtar et al., 2019).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole derivatives, including those similar to 6-methyl-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, are notable, particularly for metals like copper. These compounds offer protective effects in various corrosive environments, making them valuable in industrial applications where metal preservation is critical (Walker, 1976).
properties
Product Name |
6-methyl-2-(4-methyl-1-piperazinyl)-1H-benzimidazole |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
6-methyl-2-(4-methylpiperazin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H18N4/c1-10-3-4-11-12(9-10)15-13(14-11)17-7-5-16(2)6-8-17/h3-4,9H,5-8H2,1-2H3,(H,14,15) |
InChI Key |
PRXJRQGRALJKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



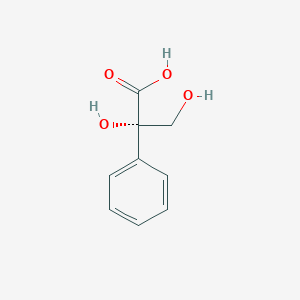


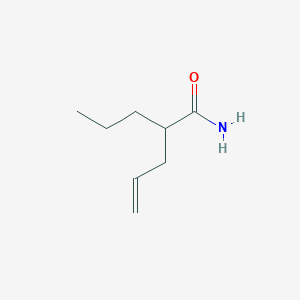
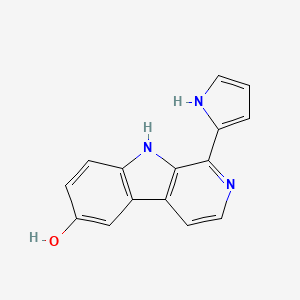
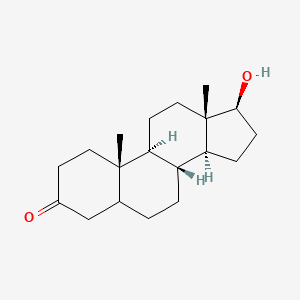
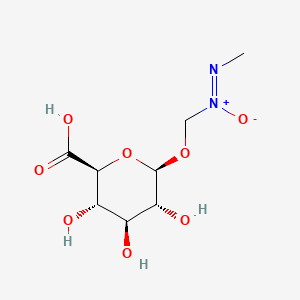
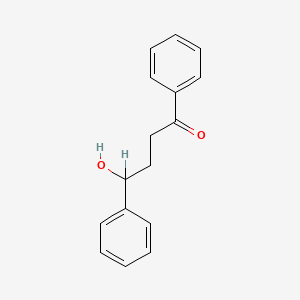
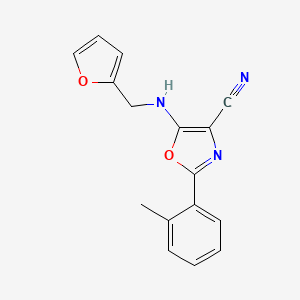
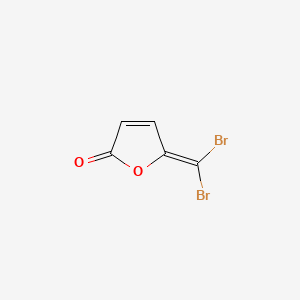
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)